molecular formula C14H11NO2S B1251095 2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one

2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one

Cat. No. B1251095
M. Wt: 257.31 g/mol
InChI Key: ADVCMQZATPXDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.

Scientific Research Applications

Fluorescent Probe Sensing Applications

2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one and its analogues have been utilized in the development of fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) demonstrated that these compounds show significant fluorescence enhancement under basic conditions and are sensitive to changes in pH, particularly around pH 7-8.

Biological Activity and Antitumor Properties

This compound has shown potential in the realm of cancer research. For instance, Cuevas-Hernández et al. (2017) reported that a related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, displayed activity against HeLa cells, a type of cervical cancer cell line. This activity is linked to its ability to interleave into DNA and affect cellular viability (Cuevas-Hernández et al., 2017).

Proton Transfer and Photophysical Properties

The proton transfer reactions and photophysical properties of benzothiazole derivatives, including those substituted with methoxyphenyl groups, have been extensively studied. For instance, Dey and Dogra (1992) investigated the absorption and fluorescence spectral properties of these molecules, revealing complex photophysical behaviors and prototropic reactions in different states (Dey & Dogra, 1992).

Molecular Structure and Synthesis

The molecular structure and synthesis of benzothiazole derivatives have been a subject of study to understand their stability and potential as bioactive compounds. For example, Yates et al. (1991) conducted a study focusing on the synthesis and crystal structure of similar compounds, providing insights into their stability and potential biological interactions (Yates et al., 1991).

Potential for Drug Development

There is ongoing research into the development of drugs based on benzothiazole compounds for their antitumor properties. Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor benzothiazoles, demonstrating their potential in treating certain types of cancer (Bradshaw et al., 2002).

Ratiometric Fluorescent Probes for Enzyme Activity

These compounds have also been used to develop fluorescent probes for monitoring enzyme activity, as demonstrated by Liu et al. (2014), who developed a probe for monitoring human carboxylesterase 1 activity (Liu et al., 2014).

Aggregation-Induced Emission Enhancement

Qian et al. (2007) explored the aggregation-induced emission enhancement (AIEE) properties of benzothiazole-based compounds, revealing their potential in advanced fluorescence applications (Qian et al., 2007).

pH Sensing and Biological Applications

Li et al. (2018) designed a benzothiazole-based AIEgen, demonstrating its application in physiological pH sensing and potential for detecting pH fluctuations in biosamples (Li et al., 2018).

properties

Product Name

2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,2-benzothiazol-3-one

InChI

InChI=1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3

InChI Key

ADVCMQZATPXDMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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